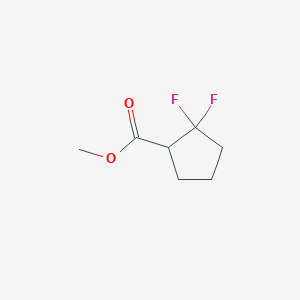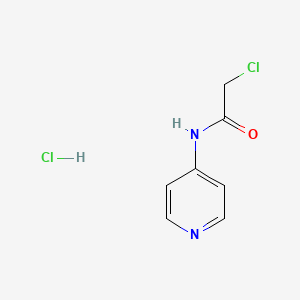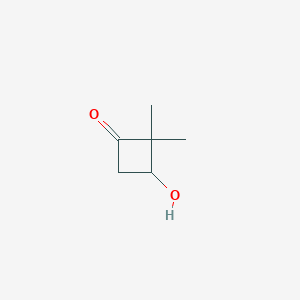
Methyl 2,2-difluorocyclopentane-1-carboxylate
Overview
Description
Methyl 2,2-difluorocyclopentane-1-carboxylate: is an organic compound with the molecular formula C7H10F2O2 It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 2-position, and a carboxylate ester group is attached at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the following steps:
Fluorination: Cyclopentane is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 2-position.
Esterification: The resulting 2,2-difluorocyclopentane is then reacted with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid).
Major Products Formed:
Substitution: Amino or thiol-substituted cyclopentane derivatives.
Reduction: Methyl 2,2-difluorocyclopentanol.
Oxidation: 2,2-difluorocyclopentane-1-carboxylic acid.
Scientific Research Applications
Methyl 2,2-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which Methyl 2,2-difluorocyclopentane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with molecular targets such as proteins and nucleic acids.
Comparison with Similar Compounds
Methyl 2-fluorocyclopentane-1-carboxylate: Contains only one fluorine atom, leading to different chemical reactivity and biological properties.
Methyl 2,2-dichlorocyclopentane-1-carboxylate: Chlorine atoms instead of fluorine, resulting in different steric and electronic effects.
Methyl cyclopentane-1-carboxylate: Lacks fluorine atoms, making it less reactive in certain substitution and oxidation reactions.
Uniqueness: Methyl 2,2-difluorocyclopentane-1-carboxylate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated or mono-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2,2-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOMQPMDUPEXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
amine dihydrochloride](/img/structure/B1459190.png)





![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)




